4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide group
Mechanism of Action
Target of Action
The primary target of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is an enzyme known as Janus kinase 2 (JAK2) . This enzyme is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .
Mode of Action
The compound works by blocking JAK2 . In certain conditions, such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can help regulate the production and growth of blood cells .
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to a decrease in the overproduction of blood cells .
Pharmacokinetics
This can contribute to the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the regulation of blood cell production. By inhibiting JAK2, the compound can help control the overproduction of blood cells, which is a characteristic of conditions like myelofibrosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . Furthermore, the compound’s action and efficacy can be influenced by the biological environment, such as the presence of other molecules that can interact with the compound or its target .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the cell .
Cellular Effects
4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can influence cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes potential threshold effects, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It may involve interactions with transporters or binding proteins, and can influence the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This may involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in various substituted benzamide or pyrimidine derivatives .
Scientific Research Applications
4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: It is explored for its potential therapeutic benefits, such as its ability to modulate specific biological pathways or targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules. Examples are:
- 4-(pyrrolidin-1-yl)benzonitrile
- N-(4,6-dimethyl-2-pyrimidinyl)benzamide
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-tert-butyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group, pyrrolidine ring, and pyrimidine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-19(2,3)15-8-6-14(7-9-15)17(24)22-16-12-20-18(21-13-16)23-10-4-5-11-23/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBVACYCZKPGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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